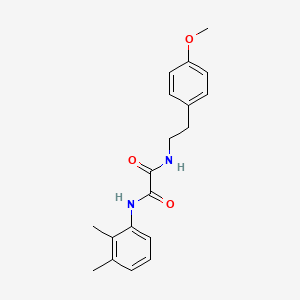

N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-5-4-6-17(14(13)2)21-19(23)18(22)20-12-11-15-7-9-16(24-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEHGUNRLSSEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of the oxalyl chloride intermediate: Oxalyl chloride reacts with 2,3-dimethylaniline to form the corresponding oxalyl chloride intermediate.

Coupling reaction: The oxalyl chloride intermediate then reacts with 4-methoxyphenethylamine to form N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to receptors: The compound may interact with specific receptors, altering their activity.

Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal transduction: The compound might influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:

- Substituent Effects on Yield : The presence of electron-withdrawing groups (e.g., fluorine in Compound 18) correlates with moderate yields (52%), while bulky or polar substituents (e.g., 4-chlorobenzyl in Compound 56) result in lower yields (23%) due to steric hindrance .

- Bioactivity Trends: Compounds with heterocyclic substituents (e.g., pyridinyl in S336) exhibit notable umami-enhancing properties, whereas halogenated analogs (e.g., Compound 56) lack reported activity, suggesting substituent specificity for target engagement .

- Metabolic Stability : Methyl groups (as in the target compound’s 2,3-dimethylphenyl moiety) may enhance metabolic stability compared to methoxy groups, which undergo demethylation or glucuronidation .

Enzymatic Interactions and Selectivity

Pharmacokinetic and Toxicological Profiles

- Metabolism : Oxalamides with methoxy groups (e.g., S336) undergo rapid plasma clearance in rats, with poor bioavailability attributed to first-pass metabolism . In contrast, methyl groups (as in the target compound) may slow metabolic degradation, though direct data are lacking.

- Toxicity: No significant toxicity was observed for S336 in regulatory evaluations, suggesting a favorable safety profile for oxalamides with appropriate substituents .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide features two aromatic rings: one substituted with dimethyl groups and the other with a methoxy group. This unique structure influences its reactivity and interactions with biological systems. The oxalamide linkage is crucial for its stability and biological activity.

The biological activity of N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can be attributed to several potential mechanisms:

- Binding to Receptors : The compound may interact with specific receptors, modulating their activity and influencing various physiological processes.

- Enzyme Inhibition : It has the potential to inhibit the activity of certain enzymes, which could affect metabolic pathways critical for cell function.

- Signal Transduction Modulation : The compound might influence signal transduction pathways, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation. For instance, it could inhibit key enzymes involved in tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide:

- Study on Antibacterial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (EC50 values ranging from 0.5 to 5 µM) compared to standard antibiotics.

- Anticancer Research : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent cytotoxicity at concentrations as low as 10 µM .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | EC50/IC50 Values (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 |

| Escherichia coli | 5 | |

| Anticancer | MCF-7 (breast cancer cells) | 10 |

| A549 (lung cancer cells) | 15 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide, and what are the typical yields and purity levels?

- Methodology : The compound is synthesized via a two-step protocol:

Amine precursor preparation : Reacting 2,3-dimethylaniline with oxalyl chloride to form the intermediate oxalyl amide.

Coupling reaction : Introducing the 4-methoxyphenethyl group using nucleophilic substitution or amide bond formation under reflux conditions (e.g., dichloromethane or THF solvent, triethylamine catalyst) .

- Yields : Typical yields range from 35% to 52%, with dimerization observed (up to 23% in similar oxalamides) requiring purification via column chromatography or recrystallization .

- Purity : Confirmed by HPLC (>90%) and characterized via H/C NMR, ESI-MS, and HRMS .

Q. Which analytical techniques are recommended for characterizing this compound?

- Spectroscopy :

- H NMR (400–500 MHz) and C NMR for structural elucidation of aromatic protons (δ 6.8–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .

- IR spectroscopy to confirm amide C=O stretches (~1679 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dimerization during synthesis?

- Strategies :

- Stoichiometry : Use excess oxalyl chloride (1.5–2.0 equiv) to favor mono-amide formation .

- Temperature : Maintain low temperatures (0–5°C) during coupling to reduce side reactions .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .

Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity?

- Key Findings :

- The 4-methoxyphenethyl group enhances lipophilicity, improving membrane permeability and target engagement (e.g., enzyme inhibition) .

- 2,3-Dimethylphenyl substitution increases steric bulk, potentially reducing off-target interactions compared to halogenated analogs .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., -F, -Cl, -OCH) and compare IC values in enzyme inhibition assays .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 isoforms .

Q. How can contradictory reports on the compound’s stability be resolved?

- Contradictions : Some studies report stability in aqueous buffers (pH 7.4), while others note degradation under acidic conditions (pH <4) .

- Resolution Strategies :

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the oxalamide moiety) .

- Compare storage conditions: Anhydrous vs. hydrated forms, inert atmosphere (N) vs. ambient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.